N-(2H-1,3-benzodioxol-5-yl)-N'-(3,4-difluorophenyl)ethanediamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-N'-(3,4-difluorophenyl)ethanediamide is a synthetic organic compound that belongs to the class of oxalamides
Mechanism of Action
Target of Action
It is known that similar compounds have shown activity against various cancer cell lines .
Mode of Action
It has been observed that similar compounds can cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
For instance, it may affect the regulation of cyclin-dependent kinases, which are crucial for cell cycle progression, or it may influence the balance of pro-apoptotic and anti-apoptotic signals within the cell .
Result of Action
The compound has been observed to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . This can lead to a reduction in the proliferation of cancer cells and potentially to tumor shrinkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N'-(3,4-difluorophenyl)ethanediamide typically involves the following steps:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of the difluorophenyl group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable difluorobenzene derivative.
Oxalamide formation: The final step involves the reaction of the benzo[d][1,3]dioxole derivative with oxalyl chloride, followed by the addition of the difluorophenylamine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-N'-(3,4-difluorophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of benzo[d][1,3]dioxole oxides and difluorophenyl oxides.
Reduction: Formation of reduced benzo[d][1,3]dioxole derivatives and difluorophenyl derivatives.
Substitution: Formation of substituted benzo[d][1,3]dioxole and difluorophenyl derivatives.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-N'-(3,4-difluorophenyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
N-(2H-1,3-benzodioxol-5-yl)-N'-(3,4-difluorophenyl)ethanediamide can be compared with other similar compounds, such as:
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3,4-dichlorophenyl)oxalamide: Similar structure but with chlorine atoms instead of fluorine, leading to different reactivity and biological activity.
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3,4-dimethylphenyl)oxalamide:
The uniqueness of this compound lies in its specific combination of the benzo[d][1,3]dioxole ring and the difluorophenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-N'-(3,4-difluorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O4/c16-10-3-1-8(5-11(10)17)18-14(20)15(21)19-9-2-4-12-13(6-9)23-7-22-12/h1-6H,7H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQDNRHTRCWPBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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